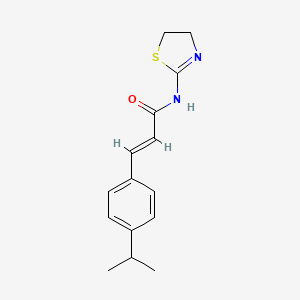![molecular formula C15H25N3O16P2 B1238539 [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1238539.png)
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate” is a complex organic molecule with significant biochemical and pharmacological importance. It features a pyrimidine base linked to a sugar moiety, which is further connected to a phosphate group. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the sugar moiety, followed by the attachment of the pyrimidine base, and finally the addition of the phosphate group. The sugar moiety can be synthesized through a series of protection and deprotection steps to ensure the correct stereochemistry. The pyrimidine base is then attached using a glycosylation reaction, and the phosphate group is added using phosphorylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to achieve high specificity and yield. Enzymes such as nucleoside phosphorylases and kinases are used to catalyze the formation of the nucleotide structure. These methods are advantageous due to their mild reaction conditions and high selectivity .
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and phosphorylating agents like phosphorus oxychloride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphorylated sugars, amino-substituted nucleotides, and oxidized nucleotides .
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex nucleotides and nucleic acids.
Biology: Plays a crucial role in cellular processes such as DNA replication and RNA transcription.
Medicine: Used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.
Industry: Employed in the production of diagnostic reagents and biochemical assays.
作用機序
The compound exerts its effects by interacting with various molecular targets and pathways. In biological systems, it can be incorporated into nucleic acids, disrupting their normal function. This can lead to the inhibition of DNA replication and RNA transcription, which is particularly useful in antiviral and anticancer therapies. The compound can also act as a substrate for enzymes involved in nucleotide metabolism, further influencing cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other nucleotides such as adenosine triphosphate (ATP), guanosine triphosphate (GTP), and cytidine triphosphate (CTP). These compounds share a similar structure but differ in their base and sugar moieties .
Uniqueness
What sets this compound apart is its specific base and sugar configuration, which can confer unique biochemical properties. For example, its ability to selectively inhibit certain enzymes or pathways can make it a valuable tool in research and therapeutic applications .
特性
分子式 |
C15H25N3O16P2 |
|---|---|
分子量 |
565.32 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14?/m1/s1 |
InChIキー |
CGPHZDRCVSLMCF-RDKQLNKOSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
同義語 |
CDP-D-glucose CDP-glucose cytidine diphosphate-glucose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(cyanomethyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 4-morpholin-4-yl-3-nitrobenzoate](/img/structure/B1238457.png)
![2-[3-(1-Benzotriazolylmethyl)-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1238458.png)


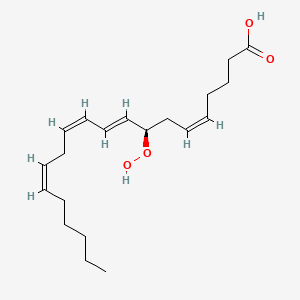

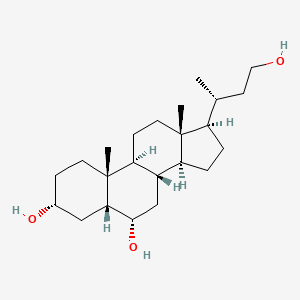
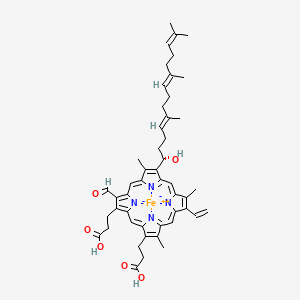
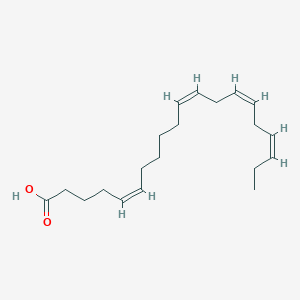


![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)

